molecular formula C17H15FN4OS B6527768 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide CAS No. 1019103-60-6

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide

Cat. No. B6527768
CAS RN: 1019103-60-6
M. Wt: 342.4 g/mol
InChI Key: CFVDAUUPABAKCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and electron microscopy can be used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide insights into the compound’s chemical properties .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve how it interacts with biological macromolecules, its effect on cellular processes, or its impact on an organism’s physiology .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-10-8-15(20-16(23)12-2-3-12)22(21-10)17-19-14(9-24-17)11-4-6-13(18)7-5-11/h4-9,12H,2-3H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDAUUPABAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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